molecular formula C11H12F3N5S B14923454 5-{1-[3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]ethyl}-1,3,4-thiadiazol-2-amine

5-{1-[3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]ethyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B14923454
M. Wt: 303.31 g/mol
InChI Key: YGTDZBLPHQGDQH-UHFFFAOYSA-N
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Description

5-{1-[3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]ethyl}-1,3,4-thiadiazol-2-amine is a complex heterocyclic compound that features a trifluoromethyl group, a cyclopenta[c]pyrazole ring, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]ethyl}-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For instance, the functionalization of the 5-position can be achieved by lithiation followed by trapping with electrophiles . The reaction conditions often require careful control of temperature, solvent, and reagent concentrations to avoid side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors for lithiation and subsequent reactions, which can enhance the scalability and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

5-{1-[3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]ethyl}-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

5-{1-[3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]ethyl}-1,3,4-thiadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{1-[3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]ethyl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group and the heterocyclic rings contribute to its binding affinity and specificity. The compound can modulate various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-{1-[3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]ethyl}-1,3,4-thiadiazol-2-amine stands out due to its unique combination of a trifluoromethyl group, a cyclopenta[c]pyrazole ring, and a thiadiazole moiety.

Properties

Molecular Formula

C11H12F3N5S

Molecular Weight

303.31 g/mol

IUPAC Name

5-[1-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H12F3N5S/c1-5(9-16-17-10(15)20-9)19-7-4-2-3-6(7)8(18-19)11(12,13)14/h5H,2-4H2,1H3,(H2,15,17)

InChI Key

YGTDZBLPHQGDQH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(S1)N)N2C3=C(CCC3)C(=N2)C(F)(F)F

Origin of Product

United States

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